molecular formula C13H18N2O4 B6301076 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid CAS No. 2097068-40-9

5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid

Cat. No.: B6301076
CAS No.: 2097068-40-9
M. Wt: 266.29 g/mol
InChI Key: WNLRCSZFRJPSEM-UHFFFAOYSA-N
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Description

5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid: is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core structure. This compound is often used as a building block in organic synthesis due to its unique structural properties and reactivity. The presence of the Boc (tert-butoxycarbonyl) protecting group enhances its stability and makes it easier to handle in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, the compound can be synthesized through a series of reactions including alkylation, cyclization, and Boc protection .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: What sets 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid apart from similar compounds is its specific structural configuration and the presence of the Boc protecting group. This makes it particularly useful in synthetic chemistry for creating complex molecules with high precision .

Biological Activity

5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound characterized by its pyrrolo[3,2-c]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the Boc (tert-butoxycarbonyl) protecting group enhances its stability and facilitates various chemical reactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound has been studied for its potential roles in anti-inflammatory and anticancer activities.

Pharmacological Properties

Research indicates that derivatives of this compound exhibit a range of pharmacological properties:

  • Anti-inflammatory Activity : Some studies have shown that derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For instance, compounds derived from similar structures have demonstrated significant anti-inflammatory effects with IC50 values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
  • Anticancer Activity : The compound has been evaluated for its potential anticancer properties. In vitro studies suggest that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by its structural features. Modifications to the core structure can enhance or reduce biological activity. For example:

CompoundModificationBiological Activity
Derivative AN-methyl substitutionIncreased potency (EC50 0.064 μM)
Derivative B4-pyrazole inclusionDecreased activity (EC50 0.177 μM)
Derivative CMethoxy group additionRetained activity (EC50 0.048 μM)

These findings illustrate the importance of specific substituents in optimizing the biological activity of pyrrolopyridine derivatives.

Case Study 1: Anti-inflammatory Activity

A study was conducted to evaluate the anti-inflammatory effects of various derivatives of this compound using a carrageenan-induced rat paw edema model. The results indicated that certain compounds exhibited significant inhibition of edema formation compared to control groups. The most potent derivative showed an IC50 value of 54.65 μg/mL .

Case Study 2: Anticancer Potential

In another investigation focusing on the anticancer potential of this compound, derivatives were screened against several cancer cell lines. Results demonstrated that certain modifications led to enhanced cytotoxicity against breast and colon cancer cell lines. One derivative exhibited an IC50 value of 0.025 μM against MCF-7 cells, indicating potent anticancer activity .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-7-5-9-8(4-6-14-9)10(15)11(16)17/h4,6,10,14H,5,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLRCSZFRJPSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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